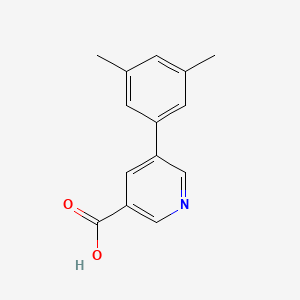

Acide 5-(3,5-diméthylphényl)nicotinique

Vue d'ensemble

Description

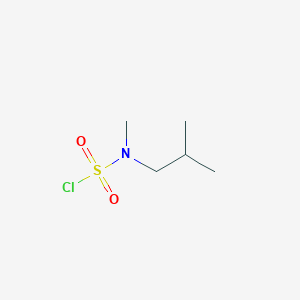

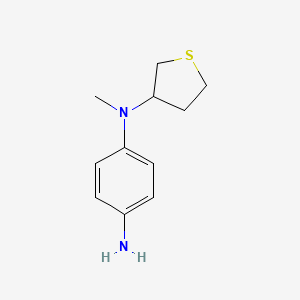

5-(3,5-Dimethylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 and its IUPAC name is 5-(3,5-dimethylphenyl)nicotinic acid .

Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Applications De Recherche Scientifique

Activité antimicrobienne

Acide 5-(3,5-diméthylphényl)nicotinique: des dérivés ont été synthétisés et étudiés pour leurs propriétés antimicrobiennes potentielles. Ces composés ont montré une activité prometteuse contre les bactéries Gram-positives, certains dérivés présentant des concentrations minimales inhibitrices (CMI) aussi faibles que 1,95 µg/mL contre Staphylococcus epidermidis . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens pour traiter les infections causées par des micro-organismes pathogènes ou opportunistes.

Études de docking moléculaire

Les dérivés de l'acide nicotinique, y compris l'This compound, ont été utilisés dans des études de docking moléculaire pour comprendre leur interaction avec les cibles biologiques . Cette application est cruciale dans la conception et la découverte de médicaments, où la compréhension de l'efficacité de liaison et du mode d'action peut conduire au développement de produits pharmaceutiques plus efficaces.

Évaluation de la cytotoxicité

La recherche a indiqué que les dérivés de l'acide nicotinique les plus performants ne présentent pas de cytotoxicité contre les lignées cellulaires normales . Ceci est important pour les applications pharmaceutiques, car cela suggère que ces composés peuvent être utilisés en toute sécurité sans endommager les tissus sains.

Synthèse industrielle

L'acide nicotinique et ses dérivés sont importants dans la synthèse industrielle. Ils sont utilisés dans la production de divers matériaux et comme intermédiaires dans les réactions chimiques . Les méthodes écologiques de production de dérivés de l'acide nicotinique, y compris l'This compound, présentent un intérêt particulier pour les applications de chimie verte.

Activités insecticides

Certains dérivés de l'acide nicotinique ont montré de fortes propriétés insecticides . Cela ouvre des possibilités pour l'utilisation de l'This compound dans le développement de nouveaux insecticides, offrant potentiellement une alternative aux produits chimiques plus nocifs actuellement utilisés.

Compléments nutritionnels

Bien que ne se rapportant pas directement à l'This compound, l'acide nicotinique lui-même est un nutriment essentiel présent dans les compléments vitaminiques et est utilisé pour prévenir et traiter la pellagre, une maladie causée par une carence en niacine . Les dérivés de l'acide nicotinique peuvent également trouver des applications dans l'amélioration de la valeur nutritionnelle des aliments et des aliments pour animaux.

Mécanisme D'action

Target of Action

Nicotinic acid, also known as Niacin, primarily targets the G protein-coupled receptors known as niacin receptors . These receptors play a crucial role in lipid metabolism .

Mode of Action

Nicotinic acid binds to its receptors, leading to a series of intracellular events. This includes the inhibition of lipolysis (the breakdown of fats), and reduction of the synthesis of low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) .

Biochemical Pathways

Nicotinic acid is involved in various biochemical pathways. It acts as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular redox reactions .

Pharmacokinetics

The pharmacokinetics of nicotinic acid involves absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion in the urine . .

Result of Action

The action of nicotinic acid results in decreased levels of LDL and VLDL, and increased levels of high-density lipoproteins (HDL). This helps in the management of dyslipidemia and reduces the risk of cardiovascular diseases .

Action Environment

The action of nicotinic acid can be influenced by various factors such as the individual’s health status, genetic factors, diet, and other environmental factors. These factors can affect the absorption, distribution, metabolism, and excretion of the drug, thereby influencing its efficacy and safety .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(3,5-Dimethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 5-(3,5-Dimethylphenyl)nicotinic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 5-(3,5-Dimethylphenyl)nicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(3,5-Dimethylphenyl)nicotinic acid has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This modulation can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species and other metabolites.

Molecular Mechanism

At the molecular level, 5-(3,5-Dimethylphenyl)nicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 5-(3,5-Dimethylphenyl)nicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 5-(3,5-Dimethylphenyl)nicotinic acid change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(3,5-Dimethylphenyl)nicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-(3,5-Dimethylphenyl)nicotinic acid has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 5-(3,5-Dimethylphenyl)nicotinic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including liver damage and other organ toxicities . Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels.

Metabolic Pathways

5-(3,5-Dimethylphenyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and other cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism is closely linked to the pyridine nucleotide cycle, which plays a crucial role in cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of 5-(3,5-Dimethylphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of 5-(3,5-Dimethylphenyl)nicotinic acid can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 5-(3,5-Dimethylphenyl)nicotinic acid is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, 5-(3,5-Dimethylphenyl)nicotinic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-10(2)5-11(4-9)12-6-13(14(16)17)8-15-7-12/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLORROYVZRDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675463 | |

| Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048486-24-3 | |

| Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

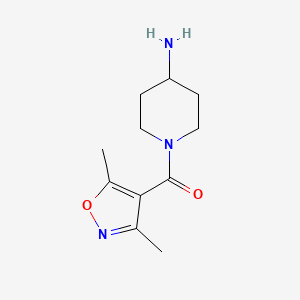

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)

![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)

![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)

![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)

![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)